5-氧代-5-(2-噻吩基)戊酸

描述

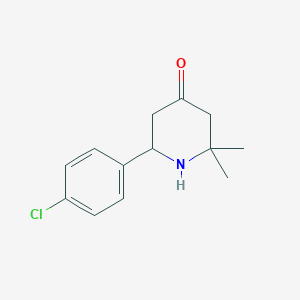

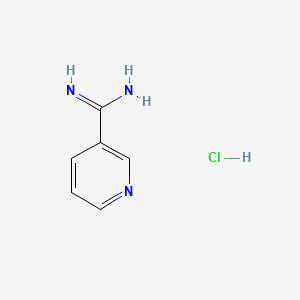

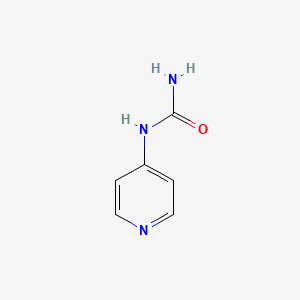

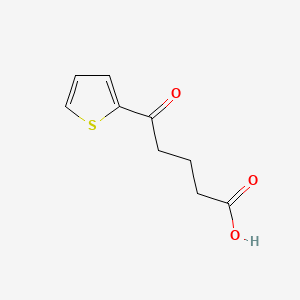

5-Oxo-5-(2-thienyl)valeric acid is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 . It is used for proteomics research .

Molecular Structure Analysis

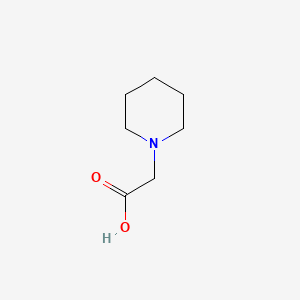

The molecular structure of 5-Oxo-5-(2-thienyl)valeric acid consists of a thiophene ring attached to a valeric acid chain with a ketone functional group . The exact structure isC1=CSC(=C1)C(=O)CCCC(=O)O . Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-5-(2-thienyl)valeric acid include a molecular weight of 198.24 and a molecular formula of C9H10O3S . The compound has a density of 1.282g/cm3, a boiling point of 407.8ºC at 760mmHg, and a melting point of 94-97ºC .科学研究应用

生物素拮抗剂

研究已将 5-氧代-5-(2-噻吩基)戊酸 (TVA) 确定为一种生物素拮抗剂。TVA 抑制生物素合成生物(如红酵母菌)的生长,这一效应可通过添加生物素逆转。脱硫生物素和 7,8-二氨基壬酸也逆转了这种抑制作用,表明 TVA 可能充当生物素生物合成的抑制剂 (Izumi 等人,1977)。在另一项研究中,发现 TVA 抑制球形芽孢杆菌的生长并影响生物素合成中间体,提出 TVA 抑制 DAPA 氨基转移酶反应 (Izumi 等人,1978)。

戊酸合成及应用

戊酸在各种工业应用中具有重要的化学意义,可以通过戊醛的氧化合成,戊醛是有机化合物的先驱,包括 5-氧代-5-(2-噻吩基)戊酸。在不同条件下戊醛氧化动力学的研究提供了对高效合成策略的见解 (Ghosh 等人,2015)。

固相肽合成

研究表明,5-(4-(N-Fmoc-N-烷基)氨基甲基-3,5-二甲氧基苯氧基)戊酸等相关化合物在肽 N-烷基酰胺的固相合成中具有潜力。这对于制备某些药物肽至关重要,并为在肽合成中利用类似化合物奠定了基础 (Songster 等人,2004)。

催化热解在生物燃料生产中的应用

使用纳米氧化物在催化热解中研究戊酸酮化和烯酮化对于开发高效非均相催化热解转化技术非常重要。这项研究对生物燃料行业具有重要意义,特别是在将生物质衍生的化学品(如戊酸)转化为有价值的燃料和化学品方面 (Kulyk 等人,2017)。

有机荧光团中的应用

发现具有高荧光量子产率的某些碳点源自有机荧光团,如 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二羧酸,它与 5-氧代-5-(2-噻吩基)戊酸密切相关,扩大了对碳点中荧光的理解。这在纳米技术和材料科学中具有潜在应用 (Shi 等人,2016)。

安全和危害

The safety data sheet for 5-Oxo-5-(2-thienyl)valeric acid suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

作用机制

Target of Action

The primary target of 5-Oxo-5-(2-thienyl)valeric acid, also known as 5-Oxo-5-(thiophen-2-yl)pentanoic acid, is the biotin biosynthesis pathway in microorganisms . This compound specifically targets the enzymes involved in the synthesis of biotin, a crucial vitamin for cellular functions .

Mode of Action

5-Oxo-5-(2-thienyl)valeric acid interacts with its targets by inhibiting the enzymes involved in biotin biosynthesis . Specifically, it inhibits the DAPA aminotransferase reaction , which is responsible for DAPA synthesis from KAPA . It also inhibits a certain site of biotin synthesis from DTB .

Biochemical Pathways

The compound affects the biotin biosynthesis pathway . By inhibiting the DAPA aminotransferase reaction, it prevents the conversion of KAPA to DAPA . This inhibition disrupts the normal function of the pathway, leading to a decrease in biotin production .

Result of Action

The inhibition of biotin biosynthesis by 5-Oxo-5-(2-thienyl)valeric acid results in the growth inhibition of various microorganisms, including bacteria, yeasts, molds, and actinomycetes . The growth inhibition can be restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB), and 7, 8-diaminopelargonic acid (DAPA), as well as biotin .

生化分析

Biochemical Properties

5-Oxo-5-(2-thienyl)valeric acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions. For instance, 5-Oxo-5-(2-thienyl)valeric acid can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that facilitate biochemical reactions .

Cellular Effects

The effects of 5-Oxo-5-(2-thienyl)valeric acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Oxo-5-(2-thienyl)valeric acid has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, 5-Oxo-5-(2-thienyl)valeric acid exerts its effects through various mechanisms. One of the primary mechanisms is its binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, 5-Oxo-5-(2-thienyl)valeric acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Oxo-5-(2-thienyl)valeric acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Oxo-5-(2-thienyl)valeric acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5-Oxo-5-(2-thienyl)valeric acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, 5-Oxo-5-(2-thienyl)valeric acid can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic or research applications .

Metabolic Pathways

5-Oxo-5-(2-thienyl)valeric acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in its metabolism .

Transport and Distribution

The transport and distribution of 5-Oxo-5-(2-thienyl)valeric acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, 5-Oxo-5-(2-thienyl)valeric acid may be transported into cells via active transport mechanisms or facilitated diffusion, depending on the concentration gradient and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 5-Oxo-5-(2-thienyl)valeric acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as the compound may interact with different biomolecules in various subcellular environments . For example, 5-Oxo-5-(2-thienyl)valeric acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

属性

IUPAC Name |

5-oxo-5-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQMRVFOHNXKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292130 | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22971-62-6 | |

| Record name | 22971-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxo-5-(2-thienyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。